
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including an imidazole ring, a phenyl ring with trifluoromethoxy and dichloro substituents, and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. The trifluoromethoxy, dichloro, and thioacetamide groups would be attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the trifluoromethoxy and dichloro groups, as well as the potential nucleophilicity of the sulfur atom in the thioacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group might increase its lipophilicity, while the dichloro group might make it more electron-deficient .Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide demonstrate promising anticancer activity. For example, a study conducted by Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, exhibiting concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Activity
Compounds with structural similarities to this compound have been found to exhibit antibacterial properties. Kumar et al. (2012) synthesized derivatives based on the thiazolidinone ring, which showed significant activity against various bacterial and fungal strains (Kumar et al., 2012).
Antioxidant Properties
Research has also explored the antioxidant potential of these compounds. A study by Nastasă et al. (2015) on hydrazones bearing the thiazole scaffold, which is structurally related, demonstrated moderate to good growth inhibition activity against bacteria and a notable free-radical scavenging ability (Nastasă, Tiperciuc, Duma, Benedec, & Oniga, 2015).
Molecular Structure Analysis
In 2017, Sharma et al. synthesized a compound with a similar structure and determined its crystal structure through X-ray diffraction, providing insights into its molecular configuration (Sharma, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N3O2S/c1-25-17(28)10-30-18-26-9-16(11-2-7-14(20)15(21)8-11)27(18)12-3-5-13(6-4-12)29-19(22,23)24/h2-9H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMNNKFHGAACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

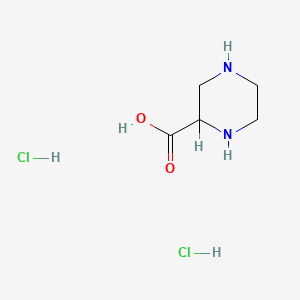
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-[(3-methylphenyl)meth yl]-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2698497.png)
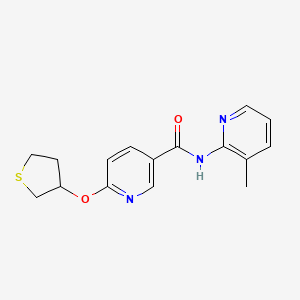
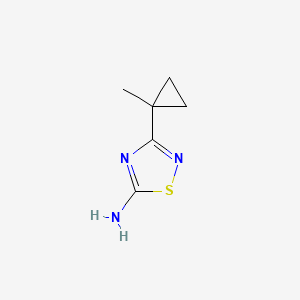
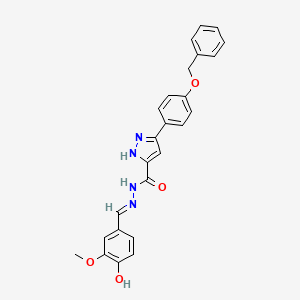
![N-Methyl-N-(1-methylsulfonylpiperidin-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2698501.png)

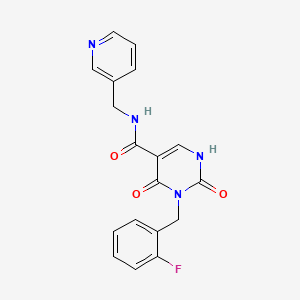
![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)
![[4-(2-Nitroethenyl)phenyl]boronic acid](/img/structure/B2698507.png)
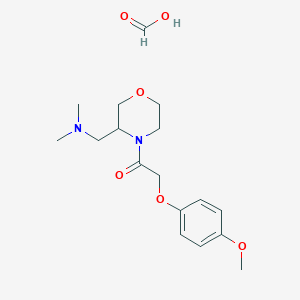
![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)
